1-Butene, 2-(chloromethyl)-

Catalog No.
S1520950
CAS No.
23010-02-8
M.F
C5H9Cl
M. Wt
104.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butene, 2-(chloromethyl)-

CAS Number

23010-02-8

Product Name

1-Butene, 2-(chloromethyl)-

IUPAC Name

2-(chloromethyl)but-1-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3

InChI Key

LTVNYBFQRYQEJU-UHFFFAOYSA-N

SMILES

CCC(=C)CCl

Synonyms

2-(Chloromethyl)-1-butene; 2-Ethylallyl Chloride; 3-Chloro-2-ethyl-1-propene; β-Ethallyl Chloride

Canonical SMILES

CCC(=C)CCl

1-Butene, 2-(chloromethyl)- (CAS: 23010-02-8), widely known as 2-ethylallyl chloride, is a branched allylic halide utilized as an electrophilic building block in organic synthesis and materials science. Featuring an ethyl group at the C2 position of the allylic system, this compound serves as an effective precursor for introducing the 2-ethylallyl moiety into target molecules via nucleophilic substitution or metal-catalyzed cross-coupling. With a molecular weight of 104.58 g/mol, it offers a stable liquid profile for industrial alkylation workflows. Its primary procurement value lies in its ability to adjust the steric bulk, lipophilicity, and downstream reactivity of pharmaceutical intermediates and reactive surfactants where standard allyl or methallyl groups fail to provide the required physicochemical properties [1].

Substituting 1-butene, 2-(chloromethyl)- with more common analogs like methallyl chloride or allyl chloride significantly alters the target molecule's architecture and the process safety profile. In pharmaceutical structure-activity relationship (SAR) campaigns, replacing an ethyl group with a methyl group (via methallyl chloride) reduces the lipophilicity and alters the steric environment of the active pharmaceutical ingredient, potentially impacting target binding affinity. In process chemistry, the high volatility of allyl chloride (b.p. 45 °C) and methallyl chloride (b.p. 72 °C) introduces evaporative losses and requires stringent vapor containment protocols during scale-up. Furthermore, the 2-ethyl substitution sterically modulates the allylic double bond, influencing the cross-linking kinetics in polymer applications—outcomes that cannot be replicated using less sterically demanding allylic halides [1].

Reduced Volatility and Enhanced Reactor Retention During Scale-Up

For industrial scale-up, the volatility of the alkylating agent directly impacts yield, vapor containment costs, and worker safety. 1-Butene, 2-(chloromethyl)- exhibits a boiling point of approximately 101 °C, which is substantially higher than its closest structural analogs. In contrast, methallyl chloride boils at 72 °C, and allyl chloride boils at 45 °C. This 29 °C to 56 °C increase in boiling point reduces evaporative losses during elevated-temperature alkylation reactions and lowers the need for pressurized reactor systems. Consequently, procurement of the 2-ethyl derivative simplifies handling protocols and improves stoichiometric precision in batch synthesis [1].

Evidence DimensionBoiling Point (Volatility)
Target Compound Data~101 °C
Comparator Or BaselineMethallyl chloride (72 °C) / Allyl chloride (45 °C)
Quantified Difference+29 °C vs methallyl chloride; +56 °C vs allyl chloride
ConditionsStandard atmospheric pressure (1 atm)

Lower volatility reduces evaporative losses and hazardous vapor exposure, enabling safer and more cost-effective scale-up in standard batch reactors.

Predictable Lipophilicity Enhancement for Pharmaceutical Intermediates

In medicinal chemistry, the choice of allylic alkylating agent directly dictates the lipophilicity of the resulting intermediate. The calculated octanol-water partition coefficient (LogP) for 1-butene, 2-(chloromethyl)- is 2.19. When compared to methallyl chloride, which has a lower LogP of approximately 1.7, the incorporation of the 2-ethylallyl group provides a quantifiable increase in lipophilicity. This ~0.5 log unit difference is critical when tuning the membrane permeability and pharmacokinetic profile of a drug candidate. Using the 2-ethyl analog allows chemists to incrementally increase hydrophobicity without resorting to excessively bulky alkyl halides [1].

Evidence DimensionCalculated Octanol/Water Partition Coefficient (LogP)
Target Compound Data2.19
Comparator Or BaselineMethallyl chloride (~1.7)
Quantified Difference+0.49 LogP units
ConditionsComputed physicochemical properties (Crippen method)

Precise control over LogP is essential for optimizing the bioavailability and target binding of pharmaceutical compounds during lead optimization.

Steric Modulation in Reactive Surfactants and Polymer Emulsions

In the synthesis of reactive surfactants and specialized polymer emulsions, the steric bulk of the polymerizable group dictates cross-linking efficiency and emulsion stability. Patent literature detailing reactive surfactant compositions highlights the specific utility of the 2-ethylallyl group (derived from 2-ethylallyl chloride) alongside methallyl groups. The larger ethyl substituent at the C2 position alters the critical micelle concentration (CMC) and the radical polymerization kinetics compared to the less sterically hindered methallyl or allyl groups. This steric modulation allows formulators to achieve specific physical properties in the resulting polymer emulsion, such as enhanced polymerization stability without premature cross-linking[1].

Evidence DimensionPolymerizable group steric bulk
Target Compound Data2-Ethylallyl group (R = Ethyl)
Comparator Or BaselineMethallyl group (R = Methyl)
Quantified DifferenceIncreased steric hindrance at the reactive double bond via C2 ethyl substitution
ConditionsEmulsion polymerization of reactive surfactants

The specific steric profile of the 2-ethylallyl group enables precise tuning of polymerization kinetics and surfactant stability in advanced material formulations.

Lead Optimization in Medicinal Chemistry (SAR Studies)

1-Butene, 2-(chloromethyl)- is a highly suitable alkylating agent when a lead compound requires a slight increase in lipophilicity and steric bulk compared to a methallyl substituent. Its use allows for the direct installation of the 2-ethylallyl pharmacophore, predictably increasing the LogP by ~0.5 units to optimize membrane permeability and receptor fit[1].

Large-Scale Industrial Alkylation Reactions

For process chemistry requiring allylic alkylation, the lower volatility of 1-butene, 2-(chloromethyl)- provides a significant operational advantage. It serves as a highly practical alternative to highly volatile allyl chloride or methallyl chloride when reactions must be conducted at elevated temperatures without the use of specialized pressurized reactors, thereby improving handling safety [2].

Synthesis of Reactive Surfactants for Polymer Emulsions

In materials science, this compound is utilized to synthesize reactive surfactants featuring a polymerizable 2-ethylallyl tail. The specific steric hindrance of the ethyl group modulates the critical micelle concentration (CMC) and controls the rate of cross-linking during emulsion polymerization, providing different kinetic profiles than standard allyl-based surfactants [3].

XLogP3

2.5

Wikipedia

2-(Chloromethyl)but-1-ene

Dates

Last modified: 04-14-2024

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